molecular formula C26H32N2O6 B266258 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266258
M. Wt: 468.5 g/mol
InChI Key: YHOHOXJNAZMSLI-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, DMHP.

Mechanism of Action

The mechanism of action of DMHP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
DMHP has been found to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

DMHP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to have several promising properties that make it a good candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on DMHP. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to conduct in vivo studies to determine its efficacy in animal models of inflammation and cancer. Additionally, researchers could investigate the potential use of DMHP as a lead compound for drug discovery.

Synthesis Methods

The synthesis of DMHP involves several steps. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal to form a Schiff base. The Schiff base is then reacted with isobutyl 4-bromobenzoate to form a product, which is then treated with sodium hydroxide to form DMHP.

Scientific Research Applications

DMHP has been studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to have several properties that make it a promising candidate for further research. For example, it has been shown to have anti-inflammatory and anti-cancer properties.

properties

Product Name

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O6/c1-16(2)15-34-19-9-6-17(7-10-19)24(30)22-23(18-8-11-20(29)21(14-18)33-5)28(13-12-27(3)4)26(32)25(22)31/h6-11,14,16,23,29-30H,12-13,15H2,1-5H3/b24-22+

InChI Key

YHOHOXJNAZMSLI-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC(=C(C=C3)O)OC)/[O-]

SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC(=C(C=C3)O)OC)[O-]

Origin of Product

United States

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